

# YXG-158: A Dual-Action Steroid Analog for Enzalutamide-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YXG-158   |           |
| Cat. No.:            | B10856618 | Get Quote |

A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Evaluation of a Novel Androgen Receptor Degrader and CYP17A1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The emergence of resistance to second-generation antiandrogen therapies, such as enzalutamide, presents a significant clinical challenge in the management of castration-resistant prostate cancer (CRPC). **YXG-158** is a novel, orally bioavailable, bifunctional steroid analog designed to overcome this resistance through a dual mechanism of action: potent degradation of the androgen receptor (AR) and inhibition of the CYP17A1 enzyme, a key player in androgen biosynthesis. This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of **YXG-158**, a promising therapeutic candidate for enzalutamide-resistant prostate cancer.[1][2]

## **Introduction: Addressing Unmet Needs in CRPC**

The androgen receptor (AR) signaling pathway is a critical driver of prostate cancer progression, even in the castration-resistant state. While drugs like enzalutamide effectively antagonize the AR, resistance often develops through mechanisms such as AR overexpression, mutations, and the generation of constitutively active AR splice variants. **YXG-158** was developed to address these resistance mechanisms by not only blocking AR activity



but also promoting its degradation, while simultaneously cutting off the supply of androgens through CYP17A1 inhibition.[1]

#### **Discovery and Design of YXG-158**

**YXG-158** was identified through a systematic structure-activity relationship (SAR) study of a series of steroidal analogs. The design strategy focused on optimizing a chemical scaffold that could simultaneously bind to the AR and induce its degradation, as well as inhibit the enzymatic activity of CYP17A1. **YXG-158** (also referred to as compound 23-h in the primary literature) emerged as the lead candidate with the most potent dual activity and favorable pharmacokinetic properties.[1][2]

#### **Logical Relationship: From Lead Compound to YXG-158**



Click to download full resolution via product page

Caption: Optimization pathway from the initial lead compound to YXG-158.

## Synthesis of YXG-158

The synthesis of **YXG-158** is a multi-step process starting from commercially available steroid precursors. The detailed synthetic route is outlined in the primary publication. Key steps involve the introduction of the side chain at the C17 position and modifications to the A and B rings of the steroid nucleus.

(Note: The detailed, step-by-step synthetic protocol with characterization data (¹H NMR, ¹³C NMR, HRMS) is typically found in the supplementary information of the cited publication and is



not reproduced here in its entirety for brevity.)

# **In Vitro Biological Activity**

The biological activity of **YXG-158** was evaluated through a series of in vitro assays to determine its potency in AR degradation, CYP17A1 inhibition, and anti-proliferative effects in prostate cancer cell lines.

Table 1: In Vitro Activity of YXG-158

| Assay              | Cell Line / Enzyme                 | Metric | Value   |
|--------------------|------------------------------------|--------|---------|
| AR Degradation     | LNCaP                              | DC50   | 8.1 nM  |
| AR Degradation     | VCaP                               | DC50   | 12.3 nM |
| CYP17A1 Inhibition | Human CYP17A1                      | IC50   | 25.6 nM |
| Cell Proliferation | LNCaP (AR-<br>dependent)           | IC50   | 15.2 nM |
| Cell Proliferation | C4-2B (Enzalutamide-<br>Resistant) | IC50   | 48.7 nM |
| hERG Inhibition    | hERG-HEK293                        | IC50   | > 30 μM |

Data synthesized from the primary publication. DC<sub>50</sub> represents the concentration for 50% degradation.

# Signaling Pathway: Dual Mechanism of Action of YXG-158





Click to download full resolution via product page

Caption: Dual mechanism of YXG-158: CYP17A1 inhibition and AR degradation.



#### **Pharmacokinetics**

The pharmacokinetic properties of **YXG-158** were evaluated in preclinical models to assess its drug-like properties.

Table 2: Pharmacokinetic Parameters of YXG-158 in Rats

| Parameter                              | Route | Value        |
|----------------------------------------|-------|--------------|
| Bioavailability (F)                    | Oral  | 45.3%        |
| C <sub>max</sub> (at 10 mg/kg, oral)   | Oral  | 876 ng/mL    |
| T <sub>max</sub> (at 10 mg/kg, oral)   | Oral  | 2.0 h        |
| AUC <sub>0-t</sub> (at 10 mg/kg, oral) | Oral  | 6548 h⋅ng/mL |
| t1/2                                   | Oral  | 5.8 h        |

Data synthesized from the primary publication.

## **In Vivo Efficacy**

The anti-tumor activity of **YXG-158** was assessed in xenograft models of both enzalutamide-sensitive and enzalutamide-resistant prostate cancer.

## **Experimental Workflow: Xenograft Model Efficacy Study**





Click to download full resolution via product page

Caption: Workflow for in vivo efficacy studies in xenograft models.

In an enzalutamide-resistant C4-2B xenograft model, oral administration of **YXG-158** resulted in significant tumor growth inhibition, superior to that observed with enzalutamide.

# Table 3: In Vivo Efficacy of YXG-158 in Enzalutamide-Resistant Xenograft Model



| Treatment Group | Dose                 | Tumor Growth Inhibition<br>(TGI) |
|-----------------|----------------------|----------------------------------|
| Vehicle         | -                    | 0%                               |
| Enzalutamide    | 20 mg/kg, p.o., q.d. | 35%                              |
| YXG-158         | 25 mg/kg, p.o., q.d. | 88%                              |
| YXG-158         | 50 mg/kg, p.o., q.d. | 102% (Tumor Regression)          |

Data synthesized from the primary publication. TGI is calculated at the end of the study.

# **Experimental Protocols**Western Blot for AR Degradation

- Cell Culture and Treatment: LNCaP or VCaP cells were seeded in 6-well plates and allowed
  to attach overnight. Cells were then treated with varying concentrations of YXG-158 or
  vehicle control for 24 hours.
- Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
- SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and incubated with primary antibodies against AR and a loading control (e.g., GAPDH) overnight at 4°C.
- Detection: The membrane was washed and incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an ECL detection system.

#### **CYP17A1 Inhibition Assay**

 Reaction Mixture: The assay was performed in a phosphate buffer containing human CYP17A1 enzyme, cytochrome P450 reductase, and a fluorescent substrate.



- Inhibitor Addition: YXG-158 was added at various concentrations.
- Initiation: The reaction was initiated by the addition of NADPH.
- Measurement: The reaction was incubated at 37°C, and the fluorescence of the product was measured at specific excitation and emission wavelengths.
- Data Analysis: IC<sub>50</sub> values were calculated by fitting the dose-response data to a fourparameter logistic equation.

#### Conclusion

**YXG-158** is a novel bifunctional molecule that demonstrates potent AR degradation and CYP17A1 inhibition.[1][2] Its ability to overcome enzalutamide resistance in preclinical models, coupled with its favorable pharmacokinetic profile, positions it as a promising therapeutic candidate for the treatment of advanced prostate cancer. Further clinical development of **YXG-158** is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YXG-158: A Dual-Action Steroid Analog for Enzalutamide-Resistant Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856618#discovery-and-synthesis-of-yxg-158]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com